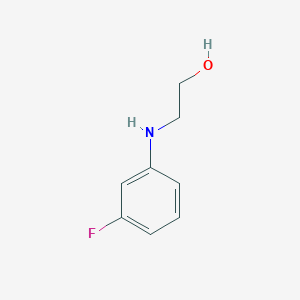

2-((3-Fluorophenyl)amino)ethanol

説明

特性

IUPAC Name |

2-(3-fluoroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPVIJWLGPOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614335 | |

| Record name | 2-(3-Fluoroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-95-5 | |

| Record name | 2-(3-Fluoroanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-((3-Fluorophenyl)amino)ethanol can be synthesized through several methods. One common route involves the reaction of 3-fluoroaniline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.

Another method involves the reduction of 2-((3-fluorophenyl)amino)acetaldehyde using a reducing agent like sodium borohydride. This method provides a straightforward approach to obtaining this compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and product quality.

化学反応の分析

Types of Reactions

2-((3-Fluorophenyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 2-((3-fluorophenyl)amino)acetaldehyde or 2-((3-fluorophenyl)amino)acetone.

Reduction: Formation of 2-((3-fluorophenyl)amino)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

2-((3-Fluorophenyl)amino)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-((3-fluorophenyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

類似化合物との比較

N-Alkyl Analogs

- Activity : Alkylation of the amine group reduces pressor activity. The N-methyl analog retains weak pressor effects, while the N-isopropyl derivative becomes a depressor.

- Toxicity : The primary amine (LD₅₀ ~200 mg/kg in animal models) is less toxic than N-propyl or N-butyl analogs, which show higher toxicity due to depressor effects .

- Example: 2-((2-Methoxyethyl)(methyl)amino)ethanol () demonstrates how polar substituents (e.g., methoxyethyl) improve solubility but may reduce central nervous system penetration due to increased hydrophilicity .

Halogen-Substituted Phenyl Analogs

- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (): Replacing the 3-fluorophenyl group with 2,6-dichlorophenyl alters steric and electronic properties. Single-crystal X-ray data (R factor = 0.031) confirm a planar anilino unit, suggesting enhanced rigidity compared to the fluorophenyl analog .

Triazine-Linked Fluorophenyl Derivatives

Compounds such as (2-(4-Amino-6-(phenethylamino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol () incorporate a triazine ring, expanding the pharmacophore. Key differences include:

- Structural Complexity: The triazine core introduces hydrogen-bonding sites (e.g., amino groups) that enhance target binding (e.g., kinase inhibition).

- Synthetic Routes: These compounds are synthesized via nucleophilic substitution (e.g., using dicyandiamide in ), contrasting with the simpler reductive amination used for 2-((3-fluorophenyl)amino)ethanol .

Enantiomers and Salt Forms

- (S)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (): The hydrochloride salt improves solubility (>50 mg/mL in water) compared to the free base. Enantiomers (S vs.

Complex Pharmacophores: AZD1152 and Kinase Inhibitors

The aurora kinase inhibitor AZD1152 () contains a 3-fluorophenylaminoethanol moiety within a larger structure. Key distinctions:

- Target Specificity: The fluorophenyl group contributes to hydrophobic interactions in the kinase active site, while the phosphate group enhances solubility for intravenous administration .

- Metabolic Stability: The extended structure reduces hepatic clearance compared to simpler ethanolamines .

生物活性

2-((3-Fluorophenyl)amino)ethanol, a compound with significant biochemical implications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes, cellular effects, metabolic pathways, and potential applications in research and medicine.

Chemical Structure and Properties

Chemical Formula: CHFNO

Molecular Weight: 169.18 g/mol

The compound features a fluorinated phenyl group attached to an amino ethanol moiety, which influences its chemical reactivity and biological interactions.

Biochemical Interactions

This compound is known to interact with various enzymes and proteins, notably:

- Alcohol Dehydrogenases: This compound binds to the active sites of these enzymes, affecting the metabolism of alcohols and influencing enzymatic activity.

- Cytochrome P450 Enzymes: It participates in metabolic pathways by modulating the activity of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics.

Cellular Effects

The compound exhibits several cellular effects:

- Cell Signaling Modulation: It influences key signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses.

- Gene Expression: By interacting with transcription factors, it can upregulate or downregulate specific genes involved in various cellular processes.

The molecular mechanism of this compound involves:

- Enzyme Inhibition/Activation: Depending on the context, it can act as either an inhibitor or activator of enzymes. For example, at lower concentrations, it may enhance enzyme activity, while at higher concentrations, it could inhibit function by blocking substrate access.

- Subcellular Localization: The compound's effectiveness is also linked to its localization within cells. It may target specific organelles like mitochondria, impacting energy metabolism.

Dosage and Toxicity

Research indicates that the biological effects of this compound are dosage-dependent:

- Low Doses: Beneficial effects such as enhanced enzyme activity and improved cellular functions have been observed.

- High Doses: Toxicity manifests at elevated concentrations, leading to cellular damage and adverse effects on organ function in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Metabolic Flux Modulation: It alters the levels of various metabolites through its interactions with metabolic enzymes.

- Major Products Formed:

- Oxidation Products: Includes 2-((3-fluorophenyl)amino)acetaldehyde.

- Reduction Products: Formation of 2-((3-fluorophenyl)amino)ethane.

These transformations indicate its potential role in synthetic organic chemistry as well.

Research Applications

The compound has several applications in scientific research:

- Chemistry: Utilized as a chiral building block in synthesizing complex organic molecules.

- Biology: Employed in enzyme-substrate interaction studies and as a biochemical probe.

- Medicine: Investigated for potential pharmaceutical applications, particularly in drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity due to variations in substituent positioning:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-((4-Fluorophenyl)amino)ethanol | Fluorine at para position | Different reactivity profile |

| 2-((3-Chlorophenyl)amino)ethanol | Chlorine instead of fluorine | Altered chemical properties |

| 2-((3-Methylphenyl)amino)ethanol | Methyl group instead of fluorine | Variations in steric effects |

The positioning of the fluorine atom significantly influences the compound's reactivity and interaction profiles compared to its analogs.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-((3-Fluorophenyl)amino)ethanol, and how do reaction conditions impact yield?

- Methodological Answer : A two-step synthesis is commonly employed. First, the nucleophilic substitution between 3-fluoroaniline and 2-bromoethanol under reflux in toluene with triethylamine as a base (100°C, 2 hours) yields the crude product. Purification via column chromatography (e.g., C18 reverse-phase with acetonitrile/water) improves purity . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent) minimizes side products. Yield typically ranges from 80–88% under anhydrous conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 4.8–5.2 ppm (ethanol -OH, exchangeable), δ 3.6–3.8 ppm (CH₂ adjacent to oxygen), and aromatic protons (δ 6.5–7.2 ppm split due to fluorine coupling) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 3-fluorophenyl group .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050–1100 cm⁻¹ (C-F stretch), and 3200–3400 cm⁻¹ (O-H stretch) validate functional groups .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design involving this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use ethanol or methanol for aqueous solubility enhancement .

- logP : Calculated XlogP ~1.2 (via computational tools like EPI Suite), indicating moderate lipophilicity .

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when functionalizing the 3-fluorophenyl ring in this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position. For meta-functionalization, employ directed ortho-metalation (DoM) strategies using TMPLi (2,2,6,6-tetramethylpiperidine lithium) or palladium-catalyzed C-H activation . Monitor reaction progress via LC-MS to detect intermediates .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases or GPCRs). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) .

- MD Simulations : GROMACS with CHARMM36 force field to assess stability of hydrogen bonds between the ethanol -OH and target residues .

Q. How do structural analogs of this compound (e.g., 2-((4-Fluorophenyl)amino)ethanol) differ in reactivity or bioactivity?

- Methodological Answer :

- Electronic Effects : 3-Fluorophenyl analogs exhibit stronger meta-directing effects compared to para-substituted derivatives, altering reaction pathways in Suzuki-Miyaura couplings .

- Bioactivity : Fluorine’s position impacts metabolic stability; 3-fluoro derivatives show longer half-lives in hepatic microsome assays due to reduced CYP450-mediated oxidation .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR or HPLC to detect side products (e.g., over-alkylation or dehalogenation).

- Purification Optimization : Compare column chromatography (C18 vs. silica gel) and solvent systems (ethyl acetate/hexane vs. methanol/water) to isolate high-purity product .

- Scale-Up Considerations : Sub-gram scales may report higher yields due to easier heat management; pilot-scale reactions require controlled addition of reagents to avoid exothermic side reactions .

Q. How can researchers leverage this compound as a building block for fluorinated pharmaceuticals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。